molecular formula C11H11N B3357809 5,8-Dimethylisoquinoline CAS No. 75476-82-3

5,8-Dimethylisoquinoline

Cat. No.: B3357809
CAS No.: 75476-82-3
M. Wt: 157.21 g/mol
InChI Key: DLCIKNQAGXBGGL-UHFFFAOYSA-N
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Description

5,8-Dimethylisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic heterocyclic compounds. The molecular formula of this compound is C11H11N, and it has a molecular weight of 157.21 g/mol . Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. This compound is a derivative of isoquinoline with two methyl groups attached at the 5th and 8th positions of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylisoquinoline can be achieved through various methods. One common approach involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, methylation, and purification through distillation or recrystallization. The choice of catalysts and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethylisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid, alkylation using alkyl halides and a base.

Major Products Formed

    Oxidation: Quinoline derivatives with functional groups at the 5th and 8th positions.

    Reduction: Reduced isoquinoline derivatives with hydrogenated aromatic rings.

    Substitution: Various substituted isoquinoline derivatives depending on the substituent introduced.

Scientific Research Applications

5,8-Dimethylisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dimethylisoquinoline involves its interaction with various molecular targets and pathways. As an aromatic heterocyclic compound, it can intercalate with DNA, inhibiting DNA replication and transcription. This property makes it a potential candidate for anticancer drug development. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 5,8-Dimethylisoquinoline, lacking the methyl groups at the 5th and 8th positions.

    6-Bromo-5,8-Dimethylisoquinoline: A brominated derivative with a bromine atom at the 6th position.

    7-Anilino-5,8-Dimethylisoquinoline: An anilino derivative with an aniline group at the 7th position.

Uniqueness

This compound is unique due to the presence of methyl groups at the 5th and 8th positions, which can influence its chemical reactivity and biological activity. These methyl groups can affect the compound’s electronic properties, making it distinct from other isoquinoline derivatives .

Properties

IUPAC Name

5,8-dimethylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-3-4-9(2)11-7-12-6-5-10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCIKNQAGXBGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294131
Record name 5,8-dimethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75476-82-3
Record name 5,8-dimethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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